molecular formula C20H21N5O3 B12178041 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12178041
M. Wt: 379.4 g/mol
InChI Key: ODCDKGIZEYNRSS-UHFFFAOYSA-N
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Description

The compound 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a structurally complex molecule featuring an indole core substituted with 5,6-dimethoxy and 1-methyl groups. The indole-2-carboxamide moiety is linked via an ethyl chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. Such comparisons are critical for understanding structure-activity relationships and physicochemical properties in drug discovery contexts.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-24-14-12-17(28-3)16(27-2)11-13(14)10-15(24)20(26)21-8-7-19-23-22-18-6-4-5-9-25(18)19/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)

InChI Key

ODCDKGIZEYNRSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NN=C4N3C=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized separately and then attached to the indole core through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in the induction of cell apoptosis and cell cycle arrest, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The table below contrasts the target compound with two analogs from the literature:

Parameter Target Compound Compound 4a Compound 1l
Core Heterocycles Indole, [1,2,4]triazolo[4,3-a]pyridine Indole, [1,2,4]triazolo[1,5-a]pyrimidine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 5,6-Dimethoxy, 1-methyl (indole); ethyl linker (carboxamide) 7-(4-Chlorophenyl), 5-(indol-3-yl); pyrimidine-6-carbonitrile 7-(4-Nitrophenyl), 8-cyano, 3-phenethyl; 5,6-dicarboxylate
Functional Groups Carboxamide, methoxy, methyl Cyano, chloro, indolyl Nitro, cyano, ester, oxo
Structural Complexity Moderate (two fused heterocycles with flexible linker) High (triazolo-pyrimidine fused to indole) High (tetrahydroimidazopyridine with multiple substituents)

Key Observations :

  • Substituents like methoxy (target) versus chloro/nitro (analogs) influence polarity and solubility. The carboxamide group in the target may enhance hydrogen-bonding capacity compared to cyano or ester groups in analogs .

Key Observations :

  • Compound 4a’s synthesis employs high-temperature condensation, favoring cyclization but requiring rigorous purification .
  • Compound 1l’s one-pot methodology suggests efficiency, though its moderate yield (51%) highlights challenges in multi-substituted heterocycle synthesis .
Physicochemical Properties
Property Target Compound Compound 4a Compound 1l
Molecular Weight ~452 g/mol (estimated) ~430 g/mol (calculated) 582.56 g/mol
Melting Point Not available Not reported 243–245°C
Polarity Moderate (methoxy and carboxamide) High (cyano and chloro) High (nitro and ester groups)

Key Observations :

  • The target’s methoxy groups may improve solubility compared to Compound 1l’s nitro and ester substituents, which contribute to higher molecular weight and rigidity .

Research Findings and Pharmacological Considerations

  • Structural Implications : The triazolopyridine system in the target compound may offer metabolic stability over triazolopyrimidines (e.g., Compound 4a), as pyridine rings are less prone to enzymatic oxidation .
  • Functional Group Impact : The carboxamide linker in the target could enhance bioavailability compared to Compound 1l’s ester groups, which are susceptible to hydrolysis .
  • Limitations: No pharmacological data for the target compound is available in the provided evidence. Further studies should evaluate binding affinity, selectivity, and pharmacokinetics.

Biological Activity

5,6-Dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C18H20N4O4

Molecular Weight: 388.4 g/mol

IUPAC Name: 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases: The triazole moiety is known to interact with kinases involved in cell signaling pathways. Studies indicate that derivatives of triazole exhibit inhibitory effects on several kinases, which are crucial for cancer cell proliferation and survival .
  • Modulation of Receptors: The indole structure allows for interactions with serotonin and dopamine receptors, potentially influencing neuropharmacological pathways .

Anticancer Activity

5,6-Dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide has been evaluated for its anticancer properties in various studies:

StudyCell LineIC50 (µM)Mechanism
Xia et al. (2022)A549 (lung cancer)49.85Induction of apoptosis
Jin et al. (2023)HeLa (cervical cancer)7.01 ± 0.60Inhibition of topoisomerase-IIa
Wang et al. (2023)MCF-7 (breast cancer)14.31 ± 0.90Disassembly of microtubules

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines through multiple mechanisms including apoptosis induction and disruption of microtubule dynamics.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β through modulation of the p38 MAPK pathway . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study conducted by Li et al., the compound was administered to mice bearing A549 tumors. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective antitumor agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly improved cognitive function and reduced neuronal apoptosis .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of indole and triazolopyridine moieties. Key steps include:

  • Reagent selection : Use of K₂CO₃ as a base (e.g., in triazolo-thioacetamide synthesis) to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction yields by stabilizing transition states .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>98% as validated by HPLC) .
    • Functional group protection : Methoxy and methyl groups on the indole core may require protection during reactive steps to prevent side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify chemical environments (e.g., methoxy protons at δ ~3.8 ppm, indole aromatic protons) and validate regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS m/z 392.2 observed in similar triazolo-indole derivatives) .
  • HPLC : Quantifies purity (>98% required for pharmacological assays) .

Q. How do the functional groups (e.g., methoxy, triazolo) influence reactivity in downstream modifications?

  • Methoxy groups : Electron-donating effects stabilize aromatic rings but may hinder electrophilic substitutions unless deprotected .
  • Triazolo-pyridine moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can undergo alkylation or acylation for SAR studies .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., 6-methoxy-triazolo-pyridazines show δ 6.7–8.6 ppm for aromatic protons) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signals in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities in triazolo-indole derivatives .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Predict binding affinities to targets like kinases or GPCRs by modeling interactions between the triazolo-pyridine moiety and catalytic residues .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs address stability issues under physiological conditions?

  • pH stability assays : Test compound integrity in buffers (pH 1–9) to simulate gastrointestinal and systemic environments .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy demethylation) and guide prodrug strategies .

Q. How are structural analogs synthesized to optimize pharmacokinetic properties?

  • Bioisosteric replacement : Substitute methoxy groups with trifluoromethyl or halogens to enhance metabolic stability .
  • Linker modification : Adjust the ethyl spacer between indole and triazolo groups to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks (e.g., poor absorption due to high logP) .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo activity .

Q. What methods validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide or alkyne tags into the compound for click chemistry-based target identification in cellular lysates .
  • Thermal shift assays : Monitor protein melting shifts to confirm binding to putative targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.